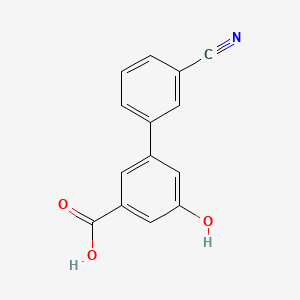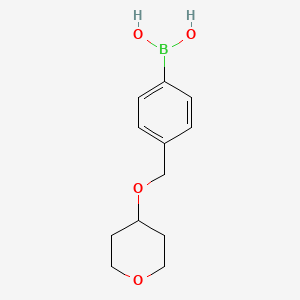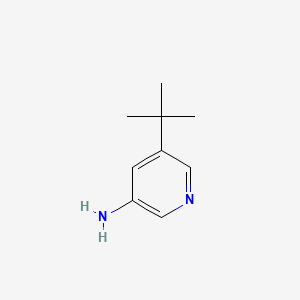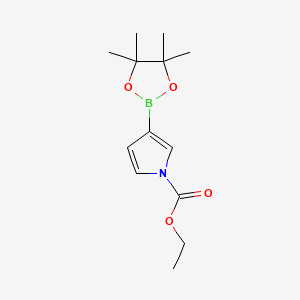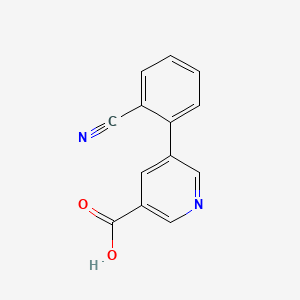
(2-Amino-4-bromophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Amino-4-bromophenyl)acetic acid” is a compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a yellow to brown solid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide . Another method involves the hydrolysis of a compound, which is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .Molecular Structure Analysis
The molecular structure of “(2-Amino-4-bromophenyl)acetic acid” can be represented by the InChI code: 1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) .Chemical Reactions Analysis
Amines, such as “(2-Amino-4-bromophenyl)acetic acid”, can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . 4-Bromophenylacetic acid reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
“(2-Amino-4-bromophenyl)acetic acid” is a yellow to brown solid . The exact physical properties such as density, boiling point, and melting point are not specified .科学的研究の応用
- Anti-inflammatory Agents : (2-Amino-4-bromophenyl)acetic acid exhibits anti-inflammatory properties, making it a potential candidate for drug development .
- Growth Inhibition : It has been studied as a growth inhibitory substance, affecting the transmembrane potential difference in tobacco protoplasts .
- Solid-Phase Synthesis : It plays a role in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .
- Indole Derivatives : (2-Amino-4-bromophenyl)acetic acid is part of the indole family. Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to this compound, understanding indole derivatives sheds light on its biological potential .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Reactions
Plant Biology and Hormones
Cytotoxicity Studies
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that (2-Amino-4-bromophenyl)acetic acid may also interact with various biological targets.
Mode of Action
(2-Amino-4-bromophenyl)acetic acid is a growth inhibitory substance . It causes a depolarization effect on the transmembrane potential difference of tobacco protoplasts isolated from two genotypes differing in their sensitivity to auxins . This suggests that the compound may interact with its targets, leading to changes in cellular processes such as growth and development.
Biochemical Pathways
It’s known that plant protoplasts conjugate aspartic acid with 4-bromophenylacetic acid to form 4-bromophenylacetyl-l-aspartic acid . This suggests that the compound may be involved in amino acid metabolism or other related biochemical pathways.
Result of Action
It’s known that the compound has a growth inhibitory effect and causes a depolarization effect on the transmembrane potential difference . This suggests that the compound may influence cellular processes such as growth and development.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-amino-4-bromophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGJOJCDAVQDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


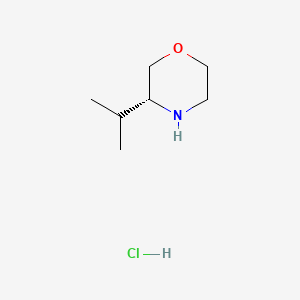


![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)
